Cas no 784132-06-5 (2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid)

2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a nitro-substituted pyrazole derivative with a carboxylic acid functional group, offering versatile reactivity for synthetic applications. Its structure combines a sterically hindered tertiary carbon center with an electron-withdrawing nitro group, enhancing its utility in nucleophilic substitution and condensation reactions. The compound is particularly valuable in medicinal chemistry and agrochemical research as a building block for heterocyclic frameworks. The presence of both acidic and nitro functionalities allows for selective modifications, making it suitable for the development of biologically active molecules. Its stability under standard conditions further ensures consistent performance in laboratory and industrial processes.
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid structure
784132-06-5 structure
Product Name:2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid
CAS No:784132-06-5
MF:C7H9N3O4
MW:199.164061307907
CID:3058188
PubChem ID:7017087
Update Time:2025-05-20

2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid
    • EN300-65012
    • AKOS000305953
    • STK312353
    • 2-methyl-2-(4-nitropyrazol-1-yl)propanoic Acid
    • DTXSID201246641
    • PWRIICHRJLLUGH-UHFFFAOYSA-N
    • MFCD04967197
    • SCHEMBL16423500
    • BBL038636
    • JGB13206
    • AKOS015922308
    • G50127
    • 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoicacid
    • Z803457560
    • AKOS025211544
    • I+/-,I+/--Dimethyl-4-nitro-1H-pyrazole-1-acetic acid
    • 2-Methyl-2-(4-nitro-pyrazol-1-yl)-propionic acid
    • 784132-06-5
    • DB-192920
    • MDL: MFCD04967197
    • Inchi: 1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12)
    • InChI Key: PWRIICHRJLLUGH-UHFFFAOYSA-N
    • SMILES: OC(C(C)(C)N1C=C(C=N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 199.05930578Da
  • Monoisotopic Mass: 199.05930578Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 101Ų

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2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid Related Literature

Additional information on 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Research Brief on 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 784132-06-5)

The compound 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 784132-06-5) has recently gained attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, which make it a promising scaffold for the development of novel bioactive molecules. The presence of both the nitro group and the pyrazole ring in its structure contributes to its ability to interact with various biological targets, particularly enzymes and receptors involved in inflammatory and metabolic pathways.

In terms of synthesis, researchers have developed optimized protocols for the preparation of 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid with improved yields and purity. These methods often involve multi-step reactions starting from commercially available precursors, with careful control of reaction conditions to ensure the selective formation of the desired product. The compound's stability under various conditions has also been investigated, providing valuable information for its handling and storage in research settings.

Biological evaluations of 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid have revealed interesting pharmacological properties. Preliminary studies suggest that it may exhibit modulatory effects on specific enzyme systems, particularly those involved in oxidative stress responses. Some research groups have reported its potential as a lead compound for the development of anti-inflammatory agents, although further structure-activity relationship studies are needed to confirm these findings.

The mechanism of action of 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is currently under investigation. Computational modeling studies have provided insights into its potential binding modes with various biological targets, while in vitro assays are being conducted to validate these predictions. The compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion characteristics, represent another important area of ongoing research.

From a drug development perspective, researchers are exploring various derivatives and analogs of 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid to optimize its biological activity and pharmaceutical properties. These efforts include modifications to the pyrazole ring, the nitro group, and the carboxylic acid functionality, with the goal of improving target selectivity and reducing potential off-target effects.

In conclusion, 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 784132-06-5) represents an interesting chemical entity with potential applications in medicinal chemistry. While current research is still in the early stages, the compound's unique structural features and preliminary biological activities warrant further investigation. Future studies should focus on elucidating its precise mechanism of action, optimizing its pharmacological profile, and evaluating its therapeutic potential in relevant disease models.

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